molecular formula C18H22N4OS B2836807 2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-43-8

2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2836807
CAS No.: 898361-43-8
M. Wt: 342.46
InChI Key: RVLVFVCBMOZGCB-UHFFFAOYSA-N
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Description

2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that features a thiazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include thioamides, hydrazines, and aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

    Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole (an antifungal drug).

Uniqueness

2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its fused thiazole-triazole structure, which imparts distinct chemical and biological properties. This fusion can enhance the compound’s stability, reactivity, and potential bioactivity compared to its individual components.

Properties

IUPAC Name

2-ethyl-5-[phenyl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-2-14-19-18-22(20-14)17(23)16(24-18)15(13-9-5-3-6-10-13)21-11-7-4-8-12-21/h3,5-6,9-10,15,23H,2,4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLVFVCBMOZGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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